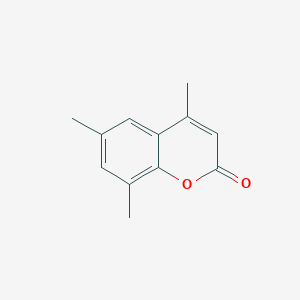
6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZD6244 sulfate salt, also known as selumetinib, is a highly specific mitogen-activated protein kinase 1/2 inhibitor. It is an oral, small-molecule, non-ATP competitive inhibitor of MEK1/2 proteins. This compound has demonstrated significant potential in arresting cell proliferation and inducing apoptosis in various tumor cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZD6244 sulfate salt involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfate salt .
Industrial Production Methods
Industrial production of AZD6244 sulfate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its sulfate salt form .
Análisis De Reacciones Químicas
Types of Reactions
AZD6244 sulfate salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AZD6244 sulfate salt .
Aplicaciones Científicas De Investigación
AZD6244 sulfate salt has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MEK1/2 signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Evaluated in clinical trials for the treatment of multiple cancers, including pediatric low-grade glioma, non-small cell lung cancer, and melanoma.
Industry: Used in the development of targeted cancer therapies
Mecanismo De Acción
AZD6244 sulfate salt exerts its effects by selectively binding to mitogen-activated protein kinase 1/2 proteins. This binding inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which regulates critical cellular responses such as cell growth, differentiation, and survival. The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Trametinib: Another MEK1/2 inhibitor with similar applications in cancer treatment.
Cobimetinib: Also a MEK inhibitor used in combination with other therapies for cancer treatment.
Uniqueness
AZD6244 sulfate salt is unique due to its specific binding affinity for MEK1/2 proteins and its favorable pharmacokinetic properties, including rapid absorption and minimal accumulation at steady state. It has shown promising activity in multiple solid tumors, supporting its evaluation in combination with conventional chemotherapy and other targeted agents .
Propiedades
Fórmula molecular |
C24H23BrClFN4O6S |
|---|---|
Peso molecular |
629.9 g/mol |
Nombre IUPAC |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H15BrClFN4O3.C7H8O3S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);2-5H,1H3,(H,8,9,10) |
Clave InChI |
ARZOYEROTRNVHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



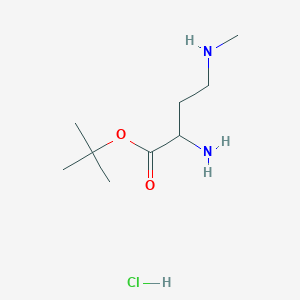
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
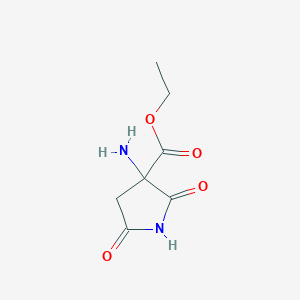
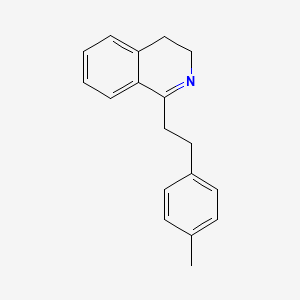
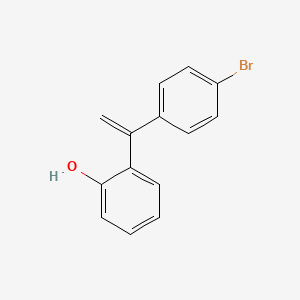
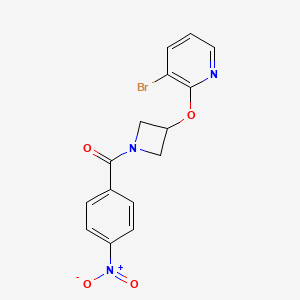
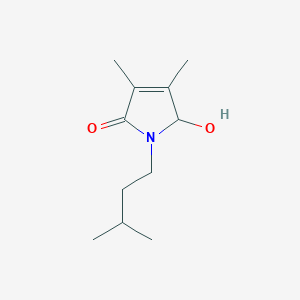
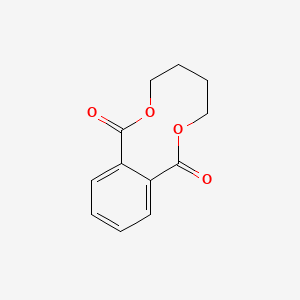
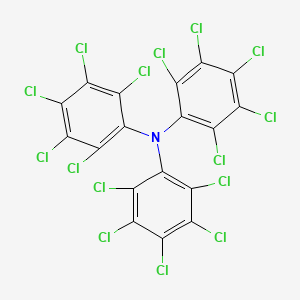

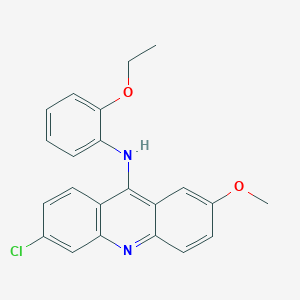
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)
